REACTION_SMILES
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[CH2:37]1[O:38][CH2:39][CH2:40][O:41][CH2:42]1.[CH3:18][CH2:19][N:20]([CH2:21][CH3:22])[CH2:23][CH3:24].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]2([CH2:16][NH2:17])[CH2:12][CH2:13][CH2:14][CH2:15]2)[cH:6][cH:7][c:8]1[O:9][CH3:10].[o:25]1[c:26]([C:34](=[O:35])[Cl:36])[cH:27][c:28]2[c:29]1[cH:30][cH:31][cH:32][cH:33]2>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:11]2([CH2:16][NH:17][C:34]([c:26]3[o:25][c:29]4[c:28]([cH:27]3)[cH:33][cH:32][cH:31][cH:30]4)=[O:35])[CH2:12][CH2:13][CH2:14][CH2:15]2)[cH:6][cH:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C2(CN)CCCC2)cc1OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cc2ccccc2o1
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Name
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Type
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product
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Smiles
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COc1ccc(C2(CNC(=O)c3cc4ccccc4o3)CCCC2)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |